2-(1-Aminopropyl)-6-chloro-4-methylphenol
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Overview
Description
2-(1-Aminopropyl)-6-chloro-4-methylphenol is an organic compound that features a phenol group substituted with an aminopropyl group, a chlorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-6-chloro-4-methylphenol typically involves the alkylation of 6-chloro-4-methylphenol with 1-bromopropane, followed by the introduction of an amino group through a nucleophilic substitution reaction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropyl)-6-chloro-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-(1-Aminopropyl)-6-chloro-4-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Aminopropyl)-6-chloro-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine and methyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminopropyl)-4-methylphenol: Lacks the chlorine atom, which may affect its reactivity and binding properties.
2-(1-Aminopropyl)-6-chlorophenol: Lacks the methyl group, which may influence its hydrophobic interactions.
4-Methyl-2-nitrophenol: Contains a nitro group instead of an amino group, leading to different chemical reactivity.
Uniqueness
2-(1-Aminopropyl)-6-chloro-4-methylphenol is unique due to the presence of both the chlorine and methyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This combination of functional groups also allows for a diverse range of chemical reactions and applications.
Properties
Molecular Formula |
C10H14ClNO |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-(1-aminopropyl)-6-chloro-4-methylphenol |
InChI |
InChI=1S/C10H14ClNO/c1-3-9(12)7-4-6(2)5-8(11)10(7)13/h4-5,9,13H,3,12H2,1-2H3 |
InChI Key |
KVMNROIWTWOJLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=CC(=C1)C)Cl)O)N |
Origin of Product |
United States |
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